molecular formula C7H9NO5 B15299783 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B15299783
M. Wt: 187.15 g/mol
InChI Key: GHFXUXIJPDWHOA-UHFFFAOYSA-N
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Description

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both oxetane and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxetane and isoxazole rings through multi-step organic reactions. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the use of solvents like DMSO (Dimethyl sulfoxide) under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxetane ring can be reduced to form open-chain alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.

Major Products

    Oxidation: Formation of 3-oxetanone derivatives.

    Reduction: Formation of 3-hydroxyalkyl derivatives.

    Substitution: Formation of 3-halogenated or 3-aminated oxetane derivatives.

Scientific Research Applications

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyoxetane: Shares the oxetane ring but lacks the isoxazole moiety.

    Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the oxetane moiety.

    4,5-Dihydro-1,2-oxazole derivatives: Similar in structure but may have different substituents on the oxazole ring.

Uniqueness

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both oxetane and isoxazole rings in a single molecule. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

5-(3-hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C7H9NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h5,11H,1-3H2,(H,9,10)

InChI Key

GHFXUXIJPDWHOA-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)O)C2(COC2)O

Origin of Product

United States

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